REACTION_CXSMILES
|
C([O:4][C:5](=[O:7])[O-:6])(C)C.[CH3:8][N+:9]([CH3:12])([CH3:11])[CH3:10]>O>[C:5](=[O:4])([O-:7])[OH:6].[CH3:8][N+:9]([CH3:12])([CH3:11])[CH3:10] |f:0.1,3.4|
|
Name
|
tetramethylammonium isopropylcarbonate
|
Quantity
|
88.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC([O-])=O.C[N+](C)(C)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as used in Preparation Example 1
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
reached 120° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(O)([O-])=O.C[N+](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |